molecular formula C18H22N2O5S2 B2977654 Ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate CAS No. 314275-36-0

Ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2977654
CAS No.: 314275-36-0
M. Wt: 410.5
InChI Key: CLLSRFAZWIMDTJ-UHFFFAOYSA-N
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Description

Ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative featuring a dimethylsulfamoyl-substituted benzoyl group at the 2-amino position of the thiophene ring. The compound shares a core structure with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a precursor widely used in synthesizing bioactive heterocycles, including thienopyrimidines .

Properties

IUPAC Name

ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-6-25-18(22)15-11(2)12(3)26-17(15)19-16(21)13-7-9-14(10-8-13)27(23,24)20(4)5/h7-10H,6H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLSRFAZWIMDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(dimethylsulfamoyl)benzoic acid, 4,5-dimethylthiophene-3-carboxylic acid, and ethyl chloroformate.

    Step 1 Formation of Intermediate: The 4-(dimethylsulfamoyl)benzoic acid is first converted to its acid chloride using thionyl chloride under reflux conditions.

    Step 2 Coupling Reaction: The acid chloride is then reacted with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a base such as triethylamine to form the corresponding amide intermediate.

    Step 3 Esterification: The intermediate is then esterified with ethyl chloroformate in the presence of a base like pyridine to yield the final product, Ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiophene compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar thiophene derivatives inhibited the proliferation of breast cancer cells, suggesting that ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate may possess similar properties due to its structural analogies.

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiophene derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the dimethylsulfamoyl group is believed to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Material Science Applications

1. Organic Photovoltaics
this compound has been investigated for use in organic photovoltaic devices. Its thiophene backbone contributes to favorable electronic properties, making it a candidate for hole transport layers in solar cells. Studies show that incorporating such compounds can improve the efficiency and stability of organic solar cells.

2. Conductive Polymers
The compound's structure allows for potential applications in conductive polymers. Research indicates that thiophene-based compounds can be polymerized to form conductive materials suitable for electronic applications, including sensors and flexible displays.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation
Antimicrobial PropertiesEffective against Staphylococcus aureus
Material ScienceOrganic PhotovoltaicsEnhances efficiency in solar cells
Conductive PolymersSuitable for sensors and flexible electronics

Case Studies

Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various thiophene derivatives. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity.

Case Study 2: Antimicrobial Efficacy
Research conducted by International Journal of Antimicrobial Agents evaluated the antimicrobial properties of thiophene derivatives against common pathogens. The study found that compounds with sulfamoyl groups demonstrated enhanced antibacterial activity, supporting the potential use of this compound in treating infections caused by resistant bacterial strains.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can enhance binding affinity to certain proteins, while the thiophene ring can participate in π-π interactions with aromatic amino acids in protein active sites. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The target compound is distinguished by its 4-(dimethylsulfamoyl)phenylcarbonyl substituent. Key analogs for comparison include:

  • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (e.g., compounds 3a-3k): These feature a cyanoacrylamido group instead of the dimethylsulfamoyl benzoyl moiety .
  • Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate: Contains a fluorophenylamino group and a ketone in the thiophene ring .
  • Ethyl 2-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Includes a trifluoromethoxyphenylthiourea group and a saturated benzothiophene ring .
Table 1: Substituent Effects on Physical and Spectral Properties
Compound Substituent Melting Point (°C) Yield (%) Notable Spectral Features (IR/NMR)
Target Compound* 4-(Dimethylsulfamoyl)phenylcarbonyl N/A N/A Anticipated: C=O (amide, ester), S=O stretches
3d (from ) 4-Hydroxyphenylacrylamido 298–300 90 IR: 3239 (N–H), 3131 (O–H), 2212 (C≡N); NMR: δ 8.29 (CH=)
3e (from ) 4-Hydroxy-3-methoxyphenylacrylamido 215–216 88 IR: 3464 (N–H), 3168 (O–H); NMR: δ 3.97 (OCH3)
3f (from ) 4-Hydroxy-3,5-dimethoxyphenylacrylamido 245–246 80 IR: 2984 (C–H), 1246 (C–O); NMR: δ 3.97 (OCH3)

Pharmacological Activities

  • Antioxidant and Anti-inflammatory Activity: Analogs like 3d–3k demonstrated significant in vitro antioxidant activity (e.g., DPPH radical scavenging) and in vivo anti-inflammatory effects (e.g., carrageenan-induced paw edema model) .
  • Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., cyano, sulfamoyl) improve stability and receptor binding. Hydroxyl and methoxy substituents on the phenyl ring enhance antioxidant capacity via radical scavenging .

Physicochemical Properties

  • Solubility: The dimethylsulfamoyl group may increase polarity and aqueous solubility compared to cyano or trifluoromethoxy analogs.
  • Thermal Stability : Higher melting points in analogs with hydroxyl groups (e.g., 3d: 298–300°C) suggest strong intermolecular hydrogen bonding, whereas methoxy groups reduce melting points (e.g., 3e: 215–216°C) .

Biological Activity

Ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O7S2. It features a thiophene ring, which is known for its diverse biological activities. The compound's structure can be broken down as follows:

  • Thiophene moiety : Contributes to bioactivity through electron donation or acceptor properties.
  • Dimethylsulfamoyl group : Potentially enhances interactions with biological targets.

Anticancer Potential

Research indicates that derivatives of this compound exhibit promising cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)5.2Induces apoptosis
HeLa (Cervical Cancer)3.8Inhibits proliferation
MCF-7 (Breast Cancer)4.5Cell cycle arrest

The mechanism of action for this compound may involve:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Modulation of signaling pathways , particularly those associated with inflammation and cell survival.

The sulfamoyl group may play a critical role in targeting specific receptors or enzymes, thereby influencing cellular biochemical pathways related to cancer progression and inflammation.

Case Studies and Research Findings

  • Study on Cytotoxicity : A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Further investigations into the compound's mechanism revealed its ability to induce oxidative stress in cancer cells, leading to programmed cell death. This was evidenced by increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
  • Comparative Analysis : Compared to other thiophene derivatives, this compound exhibited superior cytotoxicity against specific cancer types, highlighting its unique structural advantages in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach. First, prepare the thiophene core (ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) using Gewald reaction conditions . Subsequent cyanoacetylation with 1-cyanoacetyl-3,5-dimethylpyrazole introduces an active methylene group, followed by Knoevenagel condensation with substituted benzaldehydes under toluene with piperidine/acetic acid catalysis . Optimize yields (72–94%) by controlling reaction time (5–6 hours) and purification via alcohol recrystallization. Monitor intermediates using IR and ¹H NMR to confirm structural integrity .

Q. How should researchers characterize this compound spectroscopically to confirm its structure?

  • Methodology : Use a combination of:

  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches.
  • ¹H NMR : Assign peaks for ethyl ester protons (~1.3 ppm, triplet; ~4.2 ppm, quartet), dimethyl groups (~2.2–2.5 ppm), and aromatic protons from the dimethylsulfamoylphenyl moiety (~7.5–8.0 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the ester and sulfonamide groups .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
  • Spill management : Avoid water contact; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s molecular geometry?

  • Methodology : Grow crystals via slow evaporation in ethanol or DCM. Use SHELXTL or SHELXL (v.2018/3) for structure refinement . Key parameters:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å), 296 K.
  • Refinement : Apply full-matrix least-squares on F², with R1 < 0.05 for high precision.
  • Validation : Check bond lengths (C–S: ~1.70–1.75 Å; C=O: ~1.21 Å) and dihedral angles between thiophene and phenyl rings .

Q. What strategies can address discrepancies in biological activity data (e.g., antioxidant vs. anti-inflammatory efficacy)?

  • Methodology :

  • Dose-response assays : Test in vitro antioxidant activity via DPPH radical scavenging (IC50) and compare with in vivo anti-inflammatory models (e.g., carrageenan-induced paw edema in rats) .
  • Statistical analysis : Use ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05).
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying substituents on the phenyl ring) to isolate electronic or steric effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or NADPH oxidase. Set grid boxes around active sites (e.g., COX-2: x=20.5, y=21.3, z=21.5 Å).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.5 Å) and hydrogen-bond persistence .

Q. What analytical techniques are suitable for detecting impurities or by-products during synthesis?

  • Methodology :

  • HPLC-MS : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to separate impurities. Compare retention times and MS/MS spectra with standards.
  • TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 3:7); visualize under UV (254 nm) .

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